N-(3-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidinone core substituted with a 3-ethyl group, a 7-phenyl moiety, and an acetamide side chain linked to a 3-cyanophenyl group. Such scaffolds are frequently explored in medicinal chemistry for kinase inhibition or anticancer activity due to their ability to mimic ATP-binding motifs .
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c1-2-27-15-25-21-19(17-8-4-3-5-9-17)13-28(22(21)23(27)30)14-20(29)26-18-10-6-7-16(11-18)12-24/h3-11,13,15H,2,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDIWOXBGYZQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H20N4O2S2, with a molecular weight of approximately 460.57 g/mol. The compound features a pyrrolo[3,2-d]pyrimidine core structure that is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Weight | 460.57 g/mol |
| Molecular Formula | C24H20N4O2S2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound may function through:
- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by targeting specific cancer cell lines.
- Antimicrobial Properties : There are indications that it may exhibit antimicrobial activity against certain pathogens.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses in vitro.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in the substituents on the pyrrolo[3,2-d]pyrimidine core influence the potency and selectivity of the compound against various biological targets.
- Functional Group Modifications : Modifying functional groups can enhance solubility and bioavailability, which are critical for therapeutic efficacy.
Case Studies
Several studies have investigated the biological activity of related compounds with similar structures:
-
Study on Anticancer Activity : A recent study evaluated the anticancer effects of pyrrolo[3,2-d]pyrimidine derivatives, demonstrating significant inhibition of tumor growth in xenograft models .
Compound IC50 (µM) Pyrrolo derivative A 25 Pyrrolo derivative B 15 - Antimicrobial Assessment : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing promising results for derivatives similar to this compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolo[3,2-d]pyrimidinone Derivatives
(a) Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()
- Core Structure: Shares the pyrrolo[3,2-d]pyrimidinone backbone but replaces the acetamide with a dipentylamino group and an ethyl ester.
- Substituents: The 4-chlorophenyl and dipentylamino groups increase hydrophobicity, contrasting with the polar cyanophenyl in the target compound.
- Synthesis : Crystallography data (R factor = 0.054) confirms structural stability, with disorder in the main residue indicating conformational flexibility .
Table 1: Key Properties of Pyrrolo[3,2-d]pyrimidinone Derivatives
Cyano-Acetamide Derivatives ()
Compounds such as 2-cyano-N-cyclohexyl-acetamide (3c) and N-benzyl-2-cyano-acetamide (3d) share the cyano-acetamide motif but lack the fused heterocyclic core.
- Functional Group Comparison: The cyanophenyl group in the target compound may enhance π-π stacking compared to aliphatic or simple aryl groups in 3c–3l.
- Synthetic Routes: Similar condensation reactions (e.g., ethanol/piperidine at 0–5°C) are used, but yields and purity depend on substituent reactivity .
Pyrrolo-Pyridazine Carboxamides ()
Recent patents describe analogs like (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...pyrrolo[1,2-b]pyridazine-3-carboxamide, which replace the pyrrolo[3,2-d]pyrimidinone with a pyrrolo[1,2-b]pyridazine system.
Pyrazolo[3,4-d]pyrimidine Derivatives ()
Example 83 (2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) shares a pyrimidine core but incorporates a chromenone moiety.
- Functional Comparison: Fluorine and isopropoxy groups enhance bioavailability and target selectivity, whereas the target compound’s cyanophenyl may prioritize solubility.
- Mass Data: Example 83 has a molecular ion at m/z 571.1988, suggesting higher molecular weight due to the chromenone system .
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis likely parallels methods in (73% yield for a thieno-pyrido-pyrimidine analog) but requires optimization for the cyanophenyl substituent .
- Structure-Activity Relationships (SAR): The 3-ethyl group may reduce steric hindrance compared to bulkier substituents (e.g., dipentylamino in ). The cyanophenyl’s electron-withdrawing nature could improve binding to polar enzyme pockets compared to halogenated aryl groups .
Table 2 : Comparative SAR Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
